molecular formula C9H6FIN2 B8269563 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Cat. No. B8269563
M. Wt: 288.06 g/mol
InChI Key: KIVSYNQKZHDCNY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C9H6FIN2 and its molecular weight is 288.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

Research has demonstrated the synthesis of various pyrazole compounds, including those related to 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole. These compounds were synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids and characterized by X-ray single crystal structure determination (Loh et al., 2013).

Tautomeric Forms and Crystallography

Another study focused on the co-crystal of 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole, revealing the presence of two tautomeric forms in the same crystal. This was attributed to N—H proton exchange in the pyrazole ring (Yamuna et al., 2014).

Isostructural Pyrazole Compounds

Research also extends to the synthesis and structural characterization of isostructural pyrazole derivatives, such as those incorporating 4-fluorophenyl groups. These compounds were synthesized and analyzed using single crystal diffraction, showing isostructural properties with triclinic symmetry (Kariuki et al., 2021).

Antimicrobial Activities

Some studies have explored the antimicrobial properties of pyrazole derivatives, including those containing the 4-fluorophenyl moiety. These compounds exhibited significant antibacterial and antifungal activities, indicating potential in antimicrobial research (Ragavan et al., 2010).

Molecular Docking Studies

Pyrazole clubbed oxazole derivatives have been synthesized and their structures elucidated. These compounds were evaluated for antibacterial activity, and molecular docking studies were conducted to understand their interaction with DNA gyrase subunit b, providing insights into their mechanism of action (Desai et al., 2020).

Antitubercular Activity and 3D-QSAR Study

N-phenyl-3-(4-fluorophenyl) pyrazole derivatives have been synthesized and evaluated for antitubercular activity. A 3D-QSAR study based on CoMFA and CoMSIA was performed to correlate the chemical structures with biological activity against Mycobacterium tuberculosis (Khunt et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVSYNQKZHDCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Lu, L Huang, L Xie, J Cheng - European Journal of Organic …, 2018 - Wiley Online Library
A one‐pot transition‐metal‐free selective iodoarylation of pyrazoles with aryliodine diacetates has been developed. The reaction proceeds via the generation of NH‐pyrazole‐iodonium …

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